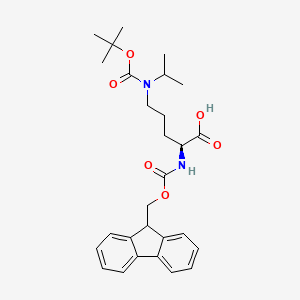
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-t-butyloxycarbonyl-N-delta-i-propyl-L-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-t-butyloxycarbonyl-N-delta-i-propyl-L-ornithine is a useful research compound. Its molecular formula is C28H36N2O6 and its molecular weight is 496.604. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-t-butyloxycarbonyl-N-delta-i-propyl-L-ornithine, often abbreviated as Fmoc-L-Orn(Boc)-OH, is a synthetic compound that plays a significant role in peptide synthesis and biological research. This compound is particularly notable for its applications in drug development due to its ability to modify peptide structures, enhancing their stability and bioactivity. This article explores the biological activity of Fmoc-L-Orn(Boc)-OH, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
Fmoc-L-Orn(Boc)-OH is characterized by the following structural features:
- Fmoc Group : A protective group that enhances the stability of the amino acid during synthesis.
- Boc Group : Another protective group that provides steric hindrance, influencing the reactivity of the nitrogen atom in ornithine.
- Ornithine Backbone : An amino acid that plays a crucial role in various metabolic processes.
Structural Formula
The biological activity of Fmoc-L-Orn(Boc)-OH is primarily linked to its role in peptide synthesis. It serves as a building block for peptides that can modulate various biological processes, including:
- Cell Signaling : Peptides synthesized using Fmoc-L-Orn(Boc)-OH can interact with receptors, influencing signaling pathways.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them potential candidates for antibiotic development.
Case Studies
- Peptide Synthesis for Drug Development :
- Neurotransmitter Modulation :
- Antimicrobial Peptides :
Table 1: Biological Activity of Peptides Synthesized with Fmoc-L-Orn(Boc)-OH
Table 2: Comparison of Biological Activities
| Compound | Mechanism of Action | Observed Effects |
|---|---|---|
| Fmoc-L-Orn(Boc)-OH | Peptide Synthesis | Enhanced Stability |
| Derivative 1 | Receptor Binding | Increased Cell Signaling |
| Derivative 2 | Antimicrobial Activity | Bacterial Growth Inhibition |
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O6/c1-18(2)30(27(34)36-28(3,4)5)16-10-15-24(25(31)32)29-26(33)35-17-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,18,23-24H,10,15-17H2,1-5H3,(H,29,33)(H,31,32)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRWBXTHKYGSF-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













